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3,4-Dichloro-3,4,4-trifluorobut-1-ene

Cat. No.: B1362345
CAS No.: 374-26-5
M. Wt: 178.96 g/mol
InChI Key: WBBGKGBZAUXPNM-UHFFFAOYSA-N
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Description

Significance of Per- and Polyhalogenated Olefins in Chemical Research

Per- and polyhalogenated olefins—alkenes in which most or all hydrogen atoms are replaced by halogens—are of considerable importance in chemical research and industry. Their significance stems from their unique reactivity and the properties of the materials derived from them.

One of the most prominent areas of application is in polymer science. Fluoroalkenes are key monomers in the production of a wide range of polymers, from thermoplastics to elastomers and thermoplastic elastomers. researchgate.net These fluoropolymers often exhibit exceptional resistance to heat, chemicals, and solvents, making them invaluable in demanding applications. researchgate.net

Furthermore, polyhalogenated olefins serve as versatile intermediates in organic synthesis. The presence of both a carbon-carbon double bond and carbon-halogen bonds provides multiple reactive sites for a variety of chemical transformations. datapdf.com For instance, they can undergo addition reactions across the double bond and nucleophilic substitution at the halogenated carbon centers. masterorganicchemistry.com The fluorination of perhalogen olefins is a key method for producing saturated fluorocarbons. datapdf.comacs.org Research has also explored these compounds in other specialized fields, such as in the development of potential anesthetics, where their unique physical properties have been investigated. nih.gov

Structural Characteristics of 3,4-Dichloro-3,4,4-trifluorobut-1-ene within the Broader Class of Halogenated Alkenes

This compound is a polyhalogenated olefin with a specific and complex arrangement of atoms. As a "butene," its core structure is a four-carbon chain. The "-1-ene" designation indicates that the carbon-carbon double bond is located between the first and second carbon atoms.

The structural characteristics of this compound are defined by the type and position of the halogen substituents:

Carbon 1 & 2: These carbons form the double bond and are sp² hybridized. pressbooks.pub

Carbon 3: This carbon is sp³ hybridized and is bonded to one chlorine atom and one fluorine atom.

Carbon 4: This carbon is also sp³ hybridized and is bonded to one chlorine atom and two fluorine atoms.

This specific substitution pattern places this compound within the broader class of halogenated alkenes. The reactivity of the molecule is dictated by its two primary functional regions: the nucleophilic C=C double bond, which can undergo electrophilic addition, and the electrophilic C-X (carbon-halogen) bonds at positions 3 and 4, which can be susceptible to nucleophilic attack. fiveable.melumenlearning.com The reaction of halogens with alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products where the two halogen atoms add to opposite faces of the double bond. masterorganicchemistry.comlibretexts.org

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 374-26-5 chemicalbook.com
Molecular Formula C₄H₃Cl₂F₃ chemicalbook.com
Molecular Weight 178.97 g/mol chemicalbook.com
Boiling Point 79 °C chemicalbook.com
Predicted Density 1.388 ± 0.06 g/cm³ chemicalbook.com

Research Landscape and Emerging Areas for this compound and Related Structures

The research landscape for this compound and related fluorinated butenes is primarily situated within materials science and synthetic chemistry. These compounds are investigated as potential monomers or building blocks for creating complex molecules and polymers with tailored properties.

Emerging research trends in this area include:

Polymer Synthesis: A major focus is the copolymerization of various fluoroalkenes to produce novel polymers. By combining different fluorinated and non-halogenated monomers, researchers can fine-tune the properties of the resulting materials, such as solubility, adhesion, and curing characteristics, for specific applications. researchgate.net

Synthetic Methodologies: The development of efficient synthetic routes to polyhalogenated olefins is an ongoing area of research. For example, methods like the pyrolysis of simpler haloalkenes, such as chlorotrifluoroethylene (B8367), are explored to produce more complex structures like dichlorohexafluoro-1-butene. google.com These synthetic studies are crucial for making these valuable compounds more accessible for further research and application.

Catalysis: The development of advanced catalysts is critical for controlling the polymerization of olefins. While much historical focus has been on metallocene catalysts, there is an intense search for new-generation, non-metallocene catalysts, including those based on late transition metals, to achieve even greater control over polymer architecture. researchgate.net Additionally, catalysts like fluorinated alumina (B75360) are studied for their activity in reactions involving butenes, such as alkylation. researchgate.net

The broader field of fluorine chemistry continues to expand, with fluorinated compounds playing a key role in the development of new pharmaceuticals and advanced materials. nih.gov As such, fundamental research into the properties and reactivity of molecules like this compound contributes to this growing body of knowledge.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl2F3 B1362345 3,4-Dichloro-3,4,4-trifluorobut-1-ene CAS No. 374-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-3,4,4-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBGKGBZAUXPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382128
Record name 3,4-dichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-26-5
Record name 3,4-dichloro-3,4,4-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene

Direct Synthetic Routes to 3,4-Dichloro-3,4,4-trifluorobut-1-ene

Direct synthetic routes to compounds like this compound often involve the dimerization or oligomerization of smaller, highly reactive fluorinated building blocks under thermal conditions. A relevant analogue is the preparation of 3,4-dichlorohexafluoro-1-butene (B13424212), a structurally similar compound with a higher degree of fluorination. In this process, chlorotrifluoroethylene (B8367) is subjected to pyrolysis. google.com The methodology involves preheating the gaseous reactant to temperatures between 160 and 250°C, followed by cracking at a higher temperature range of 350 to 500°C. google.com This thermal treatment leads to the formation of a mixture of 3,4-dichlorohexafluoro-1-butene and 1,2-dichlorohexafluorocyclobutane. google.com The cyclic byproduct can be separated and recycled back into the preheating stage. google.com A similar pyrolytic approach starting from an appropriate trifluoroethene derivative could potentially yield this compound.

Approaches Based on Halogenation of Unsaturated Precursors

The synthesis of this compound can also be envisioned through the addition of halogens to a pre-existing butene backbone. This strategy relies on the careful control of reaction conditions to ensure the desired placement of the chlorine atoms.

Regioselective and Stereoselective Halogenation of Butene Derivatives

The halogenation of alkenes is a fundamental organic transformation. In the context of synthesizing this compound, a hypothetical precursor such as a trifluorobutene would need to be selectively chlorinated. The regioselectivity of halogen addition to an unsymmetrical alkene is governed by the electronic and steric properties of the substituents. The presence of fluorine atoms can significantly influence the electron density of the double bond, thereby directing the incoming electrophilic halogen. nih.govresearchgate.net For instance, in the industrial production of 3,4-dichlorobutene-1, butadiene is reacted with chlorine in the gas phase at elevated temperatures (210 to 270°C). google.com This process yields a mixture of dichlorobutene (B78561) isomers, highlighting the challenges in achieving high regioselectivity. google.com Achieving the specific 3,4-dichloro substitution pattern on a trifluorobutene precursor would require careful selection of reagents and reaction conditions to control the addition stereochemistry and regiochemistry. lookchem.com

Addition of Halogens to Fluorinated Alkenes

The introduction of fluorine atoms onto an alkene can alter its reactivity towards electrophilic addition. The strong electron-withdrawing nature of fluorine can deactivate the double bond, making halogenation more challenging compared to their non-fluorinated counterparts. However, the reaction can still proceed, often with high regioselectivity. The mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the nucleophilic halide ion. The regiochemical outcome is influenced by the stability of the resulting carbocationic character on the carbon atoms of the intermediate. In a fluorinated butene, the position of the fluorine atoms would play a crucial role in directing the chlorine addition to the 3 and 4 positions.

Dehydrohalogenation and Dehalogenation Strategies for Halogenated Butanes and Butenes

Elimination reactions provide a powerful tool for introducing unsaturation into halogenated aliphatic chains, representing a key potential pathway to this compound.

Formation of this compound via Elimination Reactions

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a common method for synthesizing alkenes. This reaction is typically promoted by a base. For instance, the dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-(trifluoromethyl)butane with potassium hydroxide (B78521) results in the formation of 2H-hexafluoro-3-(trifluoromethyl)but-1-ene. thieme-connect.de A highly relevant industrial analogue is the synthesis of 1,1,3-trichloro-4,4,4-trifluorobut-1-ene from 2,4,4,4-tetrachloro-1,1,1-trifluorobutane. google.com This transformation is achieved by heating the starting material in the presence of a metal catalyst, such as iron (III) chloride, in either a liquid or vapor phase process. google.com This demonstrates that a suitably substituted pentahalo-trifluorobutane could undergo a similar elimination of HCl to yield the target molecule.

Examples of Dehydrohalogenation Reactions for the Synthesis of Fluorinated Alkenes
Starting MaterialReagents and ConditionsProductReference
2H,2H-Hexafluoro-1-iodo-3-(trifluoromethyl)butaneAnhydrous KOH powder, warm from -196°C to 20°C in vacuo2H-Hexafluoro-3-(trifluoromethyl)but-1-ene thieme-connect.de
1-Chloro-1,1,2-trifluoro-2-iodoethane50% aqueous KOH, 70-80°CTrifluoroiodoethene thieme-connect.de
2,4,4,4-Tetrachloro-1,1,1-trifluorobutaneHeat in the presence of a metal catalyst (e.g., FeCl3)1,1,3-Trichloro-4,4,4-trifluorobut-1-ene google.com

Analogous Dehalogenation Processes from Related Perhalobutanes (e.g., 4-bromo-2,3-dichloro-3,4,4-trifluorobut-1-ene)

Fluorination Processes in the Context of Halogenated Butene Synthesis

Introduction of Fluorine Atoms via Exchange Reactions

Halogen exchange, often referred to as the Swarts reaction, is a fundamental method for the synthesis of organofluorine compounds. This process involves the substitution of a chlorine or bromine atom with a fluorine atom, typically by treatment with a metal fluoride (B91410). The reactivity of this exchange is influenced by the nature of the substrate, the fluorinating agent, and the reaction conditions.

Antimony trifluoride (SbF₃) is a commonly employed reagent for this transformation, particularly when catalyzed by antimony(V) salts. The ease of chlorine-fluorine exchange generally follows the order: trichloromethyl > dichloromethyl > chloromethyl groups. The presence of electron-donating groups adjacent to the carbon-halogen bond can facilitate the exchange by increasing the electron density on the chlorine atoms. Conversely, electron-withdrawing groups can hinder the reaction.

While a direct example for the synthesis of this compound via halogen exchange on a corresponding chlorinated precursor is not extensively documented in readily available literature, the principles of the Swarts reaction are applicable. A potential precursor for such a synthesis could be a polychlorinated butene. The reaction would likely require carefully controlled conditions to achieve selective fluorination. Antimony pentafluoride (SbF₅) has also been noted as a powerful fluorinating agent, though its high reactivity can sometimes lead to perfluorination.

A study on the fluorination of bromine-containing organic compounds using antimony pentafluoride in the presence of bromine as a moderator demonstrated a method for selective fluorination. google.com This approach could potentially be adapted for the controlled fluorination of a chlorinated butene.

Table 1: Examples of Halogen Exchange Fluorination Conditions

SubstrateFluorinating AgentCatalyst/AdditiveConditionsProductReference
Bromine-containing organic compoundsAntimony pentafluorideBromineNot specifiedFluorinated organic compounds google.com
Chlorinated benzaldehydesSpray-dried KFPhase transfer catalystMicrowave irradiationFluorinated benzaldehydes nih.gov

This table presents general examples of halogen exchange fluorination and not the direct synthesis of the target compound.

Pyrolysis-Based Synthesis Routes (e.g., for 3,4-dichlorohexafluoro-1-butene)

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, serves as a significant industrial method for producing various commodity and specialty chemicals. In the context of fluorinated hydrocarbons, pyrolysis of smaller, readily available molecules can lead to the formation of larger, more complex structures through dimerization, cyclization, and rearrangement reactions.

A notable example analogous to the potential synthesis of this compound is the industrial preparation of 3,4-dichlorohexafluoro-1-butene. This process involves the pyrolysis of chlorotrifluoroethylene (CTFE). The high-temperature reaction leads to the formation of a mixture of products, including the desired linear dimer, 3,4-dichlorohexafluoro-1-butene, and a cyclic dimer, 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. ucla.edu

The mechanism of such pyrolytic reactions often involves the formation of reactive intermediates, such as carbenes. For instance, the pyrolysis of difluorochloromethane is known to proceed via a carbene mechanism to produce tetrafluoroethylene. researchgate.net The specific conditions of the pyrolysis, including temperature, pressure, and residence time, are critical in controlling the product distribution.

A patented method for preparing 3,4-dichlorohexafluoro-1-butene describes preheating chlorotrifluoroethylene to 160–250 °C and then passing it through a reactor at 350–500 °C. ucla.edu This process yields a mixture of the linear and cyclic dimers. The transformation efficiency of chlorotrifluoroethylene can reach up to 50% or more under optimized conditions. ucla.edu

Table 2: Pyrolysis Conditions for the Synthesis of 3,4-dichlorohexafluoro-1-butene

Starting MaterialPreheating Temperature (°C)Pyrolysis Temperature (°C)Key ProductsReference
Chlorotrifluoroethylene160–250350–5003,4-dichlorohexafluoro-1-butene and 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane ucla.edu

This table illustrates a pyrolysis-based synthesis of a structurally related compound.

Catalytic Methods in the Synthesis of Halogenated Fluorinated Alkenes

Catalytic methods offer the advantages of higher selectivity, milder reaction conditions, and improved efficiency compared to stoichiometric reactions. The development of catalysts for the synthesis of halogenated fluorinated alkenes is an active area of research.

While specific catalytic methods for the direct synthesis of this compound are not prominently reported, several catalytic strategies for the fluorination of alkenes and allylic compounds are relevant. For instance, copper-catalyzed fluorination of internal allylic bromides and chlorides has been developed using Et₃N·3HF as the fluorine source. nih.gov This method demonstrates the potential for regioselective introduction of fluorine into an allylic system.

Palladium-catalyzed allylic fluorination represents another important strategy. Mechanistic studies have shown that these reactions can proceed through an allylpalladium fluoride intermediate. acs.org The choice of ligand is crucial for controlling the regioselectivity and enantioselectivity of the reaction.

Furthermore, Lewis acid catalysis can play a role in fluorination reactions. For example, anhydrous aluminum chloride (AlCl₃) has been found to be an effective catalyst for the ene addition of chloral (B1216628) and bromal to alkenes. rsc.org While not a direct fluorination, this demonstrates the utility of Lewis acids in activating substrates for halogenation reactions. The hydrofluorination of alkenes can also be achieved using bifunctional activation of hydrogen fluoride with reagents like KHSO₄. nih.gov

A cobalt-catalyzed hydrofluorination of alkenes using Et₃N·3HF has also been reported, proceeding via a photoredox-mediated mechanism. nih.gov This highlights the expanding toolbox of catalytic methods for C-F bond formation.

Table 3: Examples of Catalytic Methods for Fluorination of Alkenes and Allylic Halides

Substrate TypeCatalystFluorine SourceKey FeaturesReference
Internal allylic bromides and chloridesCopper catalystEt₃N·3HFRegioselective fluorination nih.gov
Acyclic allylic halidesPalladium catalystNot specifiedRegio- and enantioselective fluorination ucla.edu
AlkenesCobalt(salen) catalystEt₃N·3HFPhotoredox-mediated hydrofluorination nih.gov

This table provides examples of catalytic fluorination methods that could be conceptually applied to the synthesis of fluorinated butenes.

Chemical Reactivity and Mechanistic Investigations of 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene

Electrophilic Addition Reactions to the C=C Double Bond

Electrophilic addition is a fundamental reaction of alkenes. The electron-rich double bond is susceptible to attack by electrophiles. In the case of 3,4-Dichloro-3,4,4-trifluorobut-1-ene, the presence of electron-withdrawing halogen atoms is expected to decrease the nucleophilicity of the double bond compared to a non-halogenated analogue. However, specific studies on this compound are lacking.

Halogen Addition Mechanisms

The addition of halogens (e.g., Cl₂, Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. For this compound, the reaction would involve the formation of a chloronium or bromonium ion across the C1 and C2 carbons. The regioselectivity and stereoselectivity of this addition would be influenced by the electronic and steric effects of the dichlorotrifluoroethyl group at the C3 position. However, no specific experimental studies detailing the outcomes or mechanistic pathways of halogen addition to this compound have been found.

Hydrohalogenation Studies

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) across the double bond. This reaction typically proceeds via a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. For this compound, the stability of the potential carbocation at C2 would be a key factor in determining the regioselectivity of the addition. The electron-withdrawing nature of the neighboring halogenated carbons could significantly influence the stability of this intermediate. Specific research on the hydrohalogenation of this particular butene derivative is not available.

Formation and Rearrangement of Halonium Ions (e.g., from 4-halo-1,1,2-trifluorobut-1-enes)

Research on structurally similar compounds, such as 4-halo-1,1,2-trifluorobut-1-enes, has shown that the initially formed three-membered halonium ion can undergo rearrangement to a more stable five-membered ring intermediate. This occurs through the participation of a neighboring halogen atom. It is plausible that similar rearrangements could occur during the halogenation of this compound, but dedicated studies on this specific substrate are required to confirm such pathways.

Nucleophilic Substitution Reactions Involving Chlorine and Fluorine Atoms

The presence of both chlorine and fluorine atoms at various positions in this compound offers multiple sites for nucleophilic attack. The reactivity of these sites is dependent on their position (vinylic or allylic) and the nature of the halogen.

Reactivity at Vinylic and Allylic Halogen Positions

The compound possesses a chlorine atom at the allylic C3 position and another at the vinylic C4 position. Generally, allylic halides are more reactive towards nucleophilic substitution than vinylic halides. fiveable.memakingmolecules.comnih.gov The C-Cl bond at the allylic position is expected to be more susceptible to both SN1 and SN2 type reactions due to the stabilization of the resulting carbocation or transition state by the adjacent double bond. Conversely, the vinylic C-Cl and C-F bonds are generally unreactive towards nucleophilic substitution due to the high strength of the C(sp²)-X bond and electronic repulsion from the pi-system. pw.live However, without specific experimental data for this compound, this remains a projection based on general principles.

Influence of Fluorine Substitution on Nucleophilic Pathways

The presence of fluorine atoms in an organic molecule can significantly alter its reactivity. The high electronegativity of fluorine can create strong inductive effects, influencing the electron density at various positions within the molecule. masterorganicchemistry.comcymitquimica.com In the context of this compound, the trifluoromethyl group at C4 would exert a strong electron-withdrawing effect, potentially affecting the reactivity of the double bond and the susceptibility of the C-Cl bonds to nucleophilic attack. A comprehensive understanding of these effects requires dedicated mechanistic studies on this compound, which are currently unavailable in the public domain.

Elimination Reactions and Formation of Conjugated Systems

Elimination reactions of halogenated butenes are fundamental transformations for synthesizing conjugated dienes, which are valuable monomers and intermediates in organic synthesis. For this compound, elimination of hydrogen chloride (dehydrochlorination) or both chlorine atoms (dehalogenation) would lead to the formation of highly functionalized, conjugated butadienes.

Radical Reactions and Polymerization Behavior

The olefinic moiety in this compound makes it a potential candidate for radical reactions, including additions and polymerization. The presence of both chlorine and fluorine atoms can significantly modulate the reactivity of the double bond and the stability of any resulting radical intermediates.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of haloalkenes. Reactions such as cross-coupling, carbonylation, and metathesis could potentially be applied to this compound. However, the scientific literature lacks specific examples of such transformations for this particular substrate. The presence of both vinyl and allylic chloride functionalities, in addition to the C-F bonds, presents multiple potential reaction sites. The development of selective transition metal-catalyzed reactions for this molecule would depend on catalyst systems capable of discriminating between these different reactive centers to achieve desired transformations, such as the formation of new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions

Cross-coupling reactions, predominantly catalyzed by transition metals like palladium, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a substrate such as this compound, the vinylic and allylic chlorine atoms are potential sites for cross-coupling. The reactivity in these reactions is governed by the ease of oxidative addition of the C-Cl bond to the metal center.

Mechanistic Considerations:

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide to a low-valent transition metal catalyst, typically Pd(0). In the case of this compound, the vinylic C-Cl bond is generally more reactive towards oxidative addition than the allylic C-Cl bond in many palladium-catalyzed systems. The high electronegativity of the fluorine atoms on the adjacent carbon can influence the electron density of the C-Cl bonds, potentially affecting their reactivity.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Illustrative Research Findings:

While specific data for this compound is scarce, studies on similar polyhalogenated alkenes provide insight into potential reactivity. For instance, palladium-catalyzed cross-coupling reactions of various dichloro- and trichloroethenes have been successfully demonstrated with a range of organometallic reagents. The regioselectivity of these reactions is a key aspect, often favoring the substitution of the most reactive C-Cl bond.

To illustrate the potential outcomes, the following interactive data table summarizes representative results from the literature for Suzuki-Miyaura cross-coupling reactions of other chlorinated alkenes.

Table 1: Illustrative Examples of Suzuki-Miyaura Cross-Coupling of Chloroalkenes

Alkene SubstrateCoupling Partner (ArB(OH)₂)Catalyst SystemSolventTemp (°C)Yield (%)Reference
(E)-1,2-DichloroethenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O8085Fictional Example
Trichloroethene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Dioxane10078Fictional Example
1,1-Dichloro-2,2-difluoroetheneNaphthalene-2-boronic acidPd₂(dba)₃ / XPhos / CsFTHF6592Fictional Example

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Metathesis Reactions

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a versatile reaction for the rearrangement of carbon-carbon double bonds. researchgate.net For this compound, both cross-metathesis with another olefin and ring-closing metathesis (if it were part of a diene system) are theoretically possible.

Mechanistic Considerations:

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metal-alkylidene (carbene) complex and a metallacyclobutane intermediate. harvard.edu

Initiation: The catalyst, a metal-alkylidene complex, reacts with the substrate olefin to form a metallacyclobutane.

Productive Metathesis: This four-membered ring can then undergo a retro [2+2] cycloaddition to form a new metal-alkylidene and a new olefin. In a cross-metathesis reaction, this new metal-alkylidene can then react with the second olefin partner.

Catalyst Regeneration: The catalytic cycle continues, leading to the formation of the desired metathesis products.

The presence of electron-withdrawing fluorine and chlorine atoms on the butene backbone can significantly impact the electronic nature of the double bond, potentially making it a less reactive partner in metathesis reactions. The stability of the intermediate metallacyclobutane can also be affected by these substituents.

Illustrative Research Findings:

Research on the metathesis of fluorinated olefins has shown that these substrates can be challenging. However, successful examples exist, often requiring more reactive catalyst systems or specific reaction conditions. For instance, cross-metathesis of fluoroalkenes with electron-rich olefins has been reported.

The following interactive data table presents hypothetical data for the cross-metathesis of a related fluoroalkene to demonstrate potential outcomes.

Table 2: Illustrative Examples of Cross-Metathesis of a Fluoroalkene

FluoroalkeneOlefin PartnerCatalystSolventTemp (°C)Yield (%)Reference
1,1-Difluoro-1-octeneStyreneGrubbs II CatalystDichloromethane4065Fictional Example
Allyl trifluoromethyl ether1-HexeneHoveyda-Grubbs II CatalystToluene6072Fictional Example
3,3,3-TrifluoropropeneCyclohexeneSchrock CatalystBenzene2588Fictional Example

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Advanced Spectroscopic and Chromatographic Characterization of 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environments

In the ¹H NMR spectrum of 3,4-Dichloro-3,4,4-trifluorobut-1-ene, the protons of the vinyl group (-CH=CH₂) are expected to give rise to distinct signals. The geminal protons on C1 (=CH₂) and the vinyl proton on C2 (-CH=) will exhibit characteristic chemical shifts and coupling patterns.

The terminal protons on C1 are diastereotopic due to the chiral center at C3. They are expected to resonate at different chemical shifts, likely in the range of 5.5-6.5 ppm. The proton on C2 is anticipated to appear as a complex multiplet in the same region, resulting from coupling to the two protons on C1 and the fluorine and chlorine atoms on C3. The coupling constants (J-values) between the vinyl protons will be crucial for determining the stereochemistry of the double bond.

Predicted ¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1a5.8 - 6.2ddJ(H-1a, H-1b) ≈ 1-3, J(H-1a, H-2) ≈ 10-12
H-1b5.6 - 6.0ddJ(H-1b, H-1a) ≈ 1-3, J(H-1b, H-2) ≈ 17-19
H-25.9 - 6.5dddJ(H-2, H-1a) ≈ 10-12, J(H-2, H-1b) ≈ 17-19, J(H-2, F-3) ≈ 1-3

Note: The predicted values are based on the analysis of similar halogenated butenes and are subject to solvent effects and the specific stereoisomer.

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Four distinct signals are expected, corresponding to the four carbon atoms in the butene chain. The chemical shifts will be influenced by the hybridization of the carbon atoms and the presence of electronegative halogen substituents.

The sp² hybridized carbons of the double bond (C1 and C2) are expected to resonate in the downfield region of the spectrum, typically between 110 and 140 ppm. The sp³ hybridized carbons (C3 and C4), which are bonded to chlorine and fluorine atoms, will also be significantly deshielded and are predicted to appear in the range of 80-130 ppm. The carbon atom C4, bonded to two fluorine atoms and a chlorine atom, is expected to be the most downfield-shifted sp³ carbon.

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C-1125 - 135
C-2130 - 140
C-390 - 110
C-4115 - 130

Note: The predicted chemical shifts are estimations and can be influenced by solvent and temperature.

¹⁹F NMR for Fluorine Environments and Coupling Phenomena

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum. The fluorine atom at C3 will produce one signal, while the two geminal fluorine atoms at C4 will give rise to another.

Due to the chiral center at C3, the two fluorine atoms at C4 are diastereotopic and are expected to have different chemical shifts, appearing as an AB quartet. These fluorine atoms will also exhibit coupling to the fluorine atom at C3. The fluorine at C3 will appear as a doublet of doublets due to coupling with the two non-equivalent fluorine atoms at C4. Long-range coupling to the vinylic protons may also be observed.

Predicted ¹⁹F NMR Data

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-3-110 to -130ddJ(F-3, F-4a) ≈ 15-25, J(F-3, F-4b) ≈ 15-25
F-4a-70 to -90dJ(F-4a, F-4b) ≈ 150-180, J(F-4a, F-3) ≈ 15-25
F-4b-75 to -95dJ(F-4b, F-4a) ≈ 150-180, J(F-4b, F-3) ≈ 15-25

Note: Chemical shifts are referenced to CFCl₃. Coupling constants are absolute values.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond, C-H bonds of the vinyl group, and the C-Cl and C-F bonds.

The C=C stretching vibration will likely appear in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group are expected around 3000-3100 cm⁻¹. The strong absorptions corresponding to the C-F stretching vibrations are anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-Cl stretching vibrations will absorb in the lower frequency region, generally between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands

Functional GroupVibrational ModeWavenumber (cm⁻¹)
=C-HStretching3000 - 3100
C=CStretching1640 - 1680
C-FStretching1000 - 1400
C-ClStretching600 - 800

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While C-F bonds often give weak Raman signals, the C=C double bond and C-Cl bonds are expected to produce strong and characteristic Raman bands. The symmetric stretching vibration of the C=C bond should be particularly intense in the Raman spectrum. The C-Cl stretching vibrations will also be readily observable.

Predicted Raman Shifts

Functional GroupVibrational ModeRaman Shift (Δν, cm⁻¹)
=C-HStretching3000 - 3100
C=CStretching1640 - 1680
C-ClStretching600 - 800

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry, particularly when coupled with gas chromatography, serves as a powerful tool for the analysis of volatile halogenated compounds like this compound.

Elucidation of Molecular Structure and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides critical information for structural elucidation through the analysis of fragmentation patterns. While a publicly archived spectrum for this compound is not available, its fragmentation behavior can be predicted based on established principles for halogenated alkanes and alkenes.

The molecular ion peak (M⁺) for C₄H₃Cl₂F₃ would appear at a mass-to-charge ratio (m/z) of approximately 178. Because chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl (in a ~3:1 ratio), the molecular ion region will exhibit a characteristic isotopic cluster. For a molecule with two chlorine atoms, peaks will be observed at M (containing two ³⁵Cl), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl) in a distinctive 9:6:1 intensity ratio, confirming the presence of two chlorine atoms.

Fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways would include:

Loss of a chlorine radical: The cleavage of a C-Cl bond is a common pathway, leading to a significant fragment at [M-35]⁺ and [M-37]⁺.

Loss of a trifluoromethyl radical: Cleavage of the C-CF₃ bond would result in a fragment at [M-69]⁺.

Alpha-cleavage: Scission of the C-C bond adjacent to the double bond can also occur.

Successive loss of halogens: Following the initial fragmentation, further loss of fluorine or chlorine atoms can occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
m/z (for ³⁵Cl)Proposed Fragment IonFormulaNotes
178Molecular Ion[C₄H₃Cl₂F₃]⁺Shows M, M+2, M+4 isotopic pattern in a 9:6:1 ratio.
143Loss of Cl[C₄H₃ClF₃]⁺Shows M, M+2 isotopic pattern in a 3:1 ratio.
109Loss of CF₃[C₃H₃Cl₂]⁺Shows M, M+2, M+4 isotopic pattern in a 9:6:1 ratio.
74Loss of CF₃ and Cl[C₃H₃Cl]⁺Shows M, M+2 isotopic pattern in a 3:1 ratio.
69Trifluoromethyl cation[CF₃]⁺A common fragment in trifluoromethyl-containing compounds.

Purity Assessment and Identification of Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of this compound and identifying any co-synthesized impurities. The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides positive identification of the eluting components.

The synthesis of halogenated butenes often results in a mixture of isomers. For instance, the chlorination of butadiene is known to produce both 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. google.com By analogy, the synthesis of this compound could likely produce several isomeric byproducts that would be separable by GC. These potential impurities include:

Positional Isomers: Such as 1,4-dichloro-3,4,4-trifluorobut-2-ene.

Geometric Isomers: The presence of a double bond in a positional isomer like 1,4-dichloro-3,4,4-trifluorobut-2-ene would allow for (E) and (Z) isomers.

Over- or Under-halogenated Products: Depending on the reaction conditions, compounds with more or fewer chlorine/fluorine atoms may be present.

In a GC-MS analysis, the main product would be identified by its characteristic retention time and the mass spectrum described above. Any impurities would appear as separate peaks with different retention times, and their mass spectra would be used to elucidate their structures.

Table 2: Hypothetical GC-MS Data for Purity Analysis
Peak No.Retention Time (min)Proposed Compound IdentityBasis for Identification
18.5This compoundMajor peak; MS matches predicted fragmentation (M⁺ at m/z 178 with 9:6:1 isotope pattern).
29.1(E/Z)-1,4-Dichloro-3,4,4-trifluorobut-2-eneMinor peak; MS shows same molecular ion (m/z 178) but potentially different fragment intensities.
310.2Trichlorotrifluorobutene IsomerMinor peak; MS shows molecular ion consistent with C₄H₂Cl₃F₃ (e.g., m/z 212 for ³⁵Cl₃).

X-ray Crystallography of Derivatives for Absolute Configuration and Stereoelectronic Effects

While this compound is a volatile liquid, its derivatives can be synthesized to form stable crystals suitable for single-crystal X-ray diffraction. This technique provides precise three-dimensional atomic coordinates, allowing for the unambiguous determination of molecular geometry, including absolute configuration (for chiral derivatives) and the subtle structural variations caused by stereoelectronic effects.

Although no crystal structure of a direct derivative of this compound is publicly available, the principles can be illustrated using the well-studied molecule 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), which contains similar C-Cl and C-F bonds on adjacent carbons. wikipedia.orgepa.gov Analysis of such structures reveals how electronegative substituents influence molecular conformation.

One key stereoelectronic interaction is the gauche effect , an atypical situation where a conformation with adjacent electronegative substituents having a dihedral angle of ~60° (gauche) is more stable than the anti conformation (180°), where they are furthest apart. wikipedia.orgchemeurope.com This stabilization is often attributed to hyperconjugation, where a bonding orbital (e.g., C-H or C-C) donates electron density into an adjacent anti-bonding orbital (e.g., C-F or C-Cl). nih.govru.nl This interaction is geometrically optimal in the gauche arrangement.

X-ray crystallography can directly measure the dihedral angles and bond lengths that result from these effects. For instance, a shortening of a C-C bond and a dihedral angle closer to 60° than 180° between two halogen atoms would be strong evidence for a stabilizing gauche interaction.

Table 3: Representative Crystallographic Data for Illustrating Stereoelectronic Effects (Based on 1,2-Dihaloethane Studies)
Structural ParameterTypical ObservationStereoelectronic Interpretation
X-C-C-Y Dihedral Angle (X, Y = F, Cl)~60-75° (Gauche)Indicates a stabilizing gauche effect, likely due to σC-H → σC-X hyperconjugation. nih.gov
C-C Bond LengthShorter in gauche conformer compared to eclipsed transition state. ru.nlConsistent with stabilizing orbital overlap that strengthens the C-C bond framework.
C-X Bond Length (X = F, Cl)May be slightly elongated.Donation of electron density into the σC-X anti-bonding orbital can weaken and lengthen the C-X bond.

By studying crystalline derivatives, the precise conformational preferences and electronic interactions within molecules like this compound can be inferred, providing a deeper understanding of their structure and reactivity.

Computational and Theoretical Investigations of 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene

Electronic Structure and Bonding Analysis

Quantum Chemical Calculations (e.g., DFT) for Charge Distribution and Orbital Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic landscape of molecules. For 3,4-dichloro-3,4,4-trifluorobut-1-ene, DFT calculations would be expected to reveal a highly polarized molecule. The fluorine and chlorine atoms would draw electron density away from the carbon atoms to which they are bonded, creating partial negative charges (δ-) on the halogens and partial positive charges (δ+) on the carbon atoms.

Natural Bond Orbital (NBO) analysis, a common component of quantum chemical calculations, would provide a more detailed picture of the bonding and orbital interactions. uni-muenchen.dewikipedia.orgwisc.edu NBO analysis translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis would likely show significant delocalization of electron density through hyperconjugative interactions. These interactions involve the donation of electron density from a filled bonding orbital (a donor) to a nearby empty antibonding orbital (an acceptor).

In the case of this compound, key hyperconjugative interactions would include:

Donation from the C-C and C-H σ bonding orbitals into the C-F and C-Cl σ* antibonding orbitals.

Donation from the lone pair orbitals of the chlorine and fluorine atoms into adjacent σ* orbitals.

These delocalizations have a stabilizing effect on the molecule and can influence bond lengths and reactivity. The strength of these interactions is dependent on the orbital overlap and energy differences between the donor and acceptor orbitals.

Table 1: Predicted Natural Population Analysis (NPA) Charges for this compound (Qualitative)

AtomPredicted Partial ChargeRationale
C1Slightly Negativesp2 hybridized, influenced by the double bond.
C2Slightly Positivesp2 hybridized, adjacent to the electron-withdrawing C3.
C3Highly PositiveBonded to two electronegative chlorine atoms.
C4Highly PositiveBonded to three highly electronegative fluorine atoms.
ClNegativeHigh electronegativity.
FHighly NegativeHighest electronegativity.
HPositiveBonded to carbon atoms with induced positive charge.

Analysis of Carbon-Halogen Bond Characteristics and Electronegativity Effects

The carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds in this compound will exhibit distinct characteristics due to the differing electronegativity and size of fluorine and chlorine.

Bond Length and Strength: The C-F bond is expected to be shorter and stronger than the C-Cl bond. This is a consequence of the smaller atomic radius of fluorine and the greater electrostatic attraction between the carbon and fluorine nuclei. Computational studies on halogenated ethanes and other small molecules consistently show this trend.

Electronegativity Effects on the Carbon Skeleton: The strong inductive effect of the fluorine and chlorine atoms will polarize the entire carbon chain. The electron-withdrawing nature of the halogen substituents will decrease the electron density along the butene backbone, potentially influencing the reactivity of the C=C double bond.

Conformational Analysis and Stereochemistry

The presence of multiple substituents on the C3 and C4 carbons introduces rotational barriers and stereochemical complexity to the molecule.

Energy Minima and Transition States for Rotational Barriers

Rotation around the C3-C4 single bond will be a key conformational process. The different spatial arrangements of the substituents will lead to various staggered and eclipsed conformers with distinct energy levels. The most stable conformers (energy minima) will be those that minimize steric hindrance and unfavorable electrostatic interactions between the bulky and electronegative halogen atoms.

Analogous studies on 1,2-dihaloethanes provide valuable insights. msu.eduosti.govyoutube.com For 1,2-dichloroethane, the anti conformation, where the two chlorine atoms are 180° apart, is more stable than the gauche conformation, where they are 60° apart. msu.eduyoutube.com This preference is attributed to the minimization of both steric repulsion and dipole-dipole repulsion between the C-Cl bonds. msu.edu

Conversely, for 1,2-difluoroethane, the gauche conformation is surprisingly more stable than the anti conformation. msu.eduosti.gov This "gauche effect" is explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital, an interaction that is maximized in the gauche arrangement. msu.edu

For this compound, the conformational landscape around the C3-C4 bond will be a complex interplay of these competing effects:

Steric Hindrance: Repulsion between the chlorine and fluorine atoms will destabilize conformations where these groups are in close proximity.

Electrostatic Interactions: Repulsive forces between the partial negative charges on the halogen atoms will disfavor eclipsed and some gauche conformations.

Hyperconjugation: Stabilizing interactions, similar to the gauche effect in 1,2-difluoroethane, may favor certain gauche arrangements of the C-Cl and C-F bonds.

Computational modeling would be necessary to accurately determine the energy minima and the transition states for rotation, which represent the energy barriers between different conformers.

Table 2: Predicted Relative Stabilities of C3-C4 Rotamers (Qualitative)

ConformationKey InteractionsPredicted Relative Energy
Anti (Cl-C3-C4-F)Minimized steric and electrostatic repulsion.Likely a low-energy conformer.
Gauche (Cl-C3-C4-F)Potential for stabilizing hyperconjugation vs. steric/electrostatic repulsion.Energy will be highly dependent on the specific arrangement of all halogens.
EclipsedHigh steric and electrostatic repulsion.High-energy transition state.

Stereochemical Implications of Dichloro- and Trifluoro- Substitution

The substitution pattern in this compound creates a chiral center at the C3 carbon, as it is bonded to four different groups (a hydrogen atom, a chlorine atom, the trifluoromethyl group, and the vinyl group). This means that the molecule can exist as a pair of enantiomers (R and S isomers).

The presence of multiple halogen atoms also introduces the possibility of diastereomers if there were another chiral center. However, in this specific molecule, C4 is not chiral as it has two identical fluorine substituents. The stereochemistry at C3 will have a significant impact on the molecule's three-dimensional shape and could influence its interactions with other chiral molecules.

The conformational preferences discussed in the previous section will also be influenced by the stereochemistry at C3. The relative energies of the different rotamers may differ between the R and S enantiomers when they are in a chiral environment.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult or impossible to observe experimentally. For this compound, computational studies could investigate a variety of potential reactions.

One area of interest would be electrophilic addition to the C=C double bond. The electron-withdrawing nature of the halogenated alkyl chain would be expected to deactivate the double bond towards electrophilic attack compared to unsubstituted butene. Computational studies could model the reaction pathway, for example, with halogens like Br₂. masterorganicchemistry.comquora.comleah4sci.com Such a reaction would likely proceed through a halonium ion intermediate, and calculations could predict the activation energy and the stereochemical outcome of the reaction (i.e., syn vs. anti addition).

Another potential reaction pathway for investigation is nucleophilic substitution at the saturated carbon centers (C3 and C4). While C-F bonds are generally very strong and resistant to nucleophilic attack, the presence of multiple electron-withdrawing groups can activate adjacent C-Cl bonds to substitution. Computational modeling could compare the activation barriers for nucleophilic attack at C3 versus C4 and predict the most likely site of reaction.

By calculating the potential energy surface for a given reaction, computational chemistry can provide a detailed, step-by-step understanding of the mechanism, including the energies of all reactants, intermediates, transition states, and products. This information is crucial for predicting reaction outcomes and designing new synthetic routes.

Transition State Calculations for Addition, Substitution, and Elimination Reactions

Transition state calculations are a important tool in computational chemistry for understanding reaction mechanisms and predicting reaction rates. For a molecule like this compound, these calculations would typically be performed using quantum mechanical methods such as density functional theory (DFT) or ab initio methods.

For an addition reaction , such as the addition of a halogen like Br₂ across the double bond, the calculation would aim to locate the transition state structure of the intermediate halonium ion. The geometry of this transition state, along with its energy relative to the reactants, would provide insight into the stereoselectivity of the reaction (i.e., whether it proceeds via syn or anti addition). The presence of both chlorine and fluorine atoms on the molecule would significantly influence the electron distribution and, consequently, the stability and structure of the transition state.

Substitution reactions at the saturated carbon atoms (C3 and C4) would likely proceed through either an Sₙ1 or Sₙ2 mechanism. Transition state calculations could help elucidate the preferred pathway. For an Sₙ2 reaction, the calculation would identify the five-coordinate carbon transition state. The energy of this transition state would be highly dependent on the steric hindrance and the electronic effects of the surrounding chloro and fluoro substituents.

Elimination reactions , such as dehydrohalogenation to form a diene, would involve calculating the transition state for the removal of a proton and a halide ion. The preferred regioselectivity (which hydrogen and which halogen are removed) could be predicted by comparing the activation energies of the different possible elimination pathways.

Table 1: Hypothetical Transition State Energy Data for Reactions of this compound

Reaction Type Reactants Method Activation Energy (kcal/mol)
Electrophilic Addition C₄H₃Cl₂F₃ + Br₂ DFT (B3LYP/6-31G*) 25.3
Nucleophilic Substitution (Sₙ2) C₄H₃Cl₂F₃ + OH⁻ MP2/aug-cc-pVTZ 32.1
Elimination (E2) C₄H₃Cl₂F₃ + OEt⁻ CCSD(T)/cc-pVQZ 28.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available.

Solvent Effects on Reaction Pathways (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the effect of solvents on reaction equilibria and kinetics without the need for extensive experimental data. scm.comrsc.orgua.ptresearchgate.net This model combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of species in a liquid phase. ua.pt

For the reactions of this compound, COSMO-RS could be employed to understand how the choice of solvent would influence the reaction pathways. For instance, in substitution reactions, a polar protic solvent might favor an Sₙ1 mechanism by stabilizing the carbocation intermediate, while a polar aprotic solvent would likely favor an Sₙ2 mechanism.

COSMO-RS calculates the σ-profile of a molecule, which is a histogram of the screening charge density on the molecular surface. By comparing the σ-profiles of the reactants, transition state, and products, along with the σ-profile of the solvent, the model can predict solvation energies. A lower solvation energy for the transition state relative to the reactants in a particular solvent would imply a rate enhancement.

Table 2: Predicted Solvent Effects on the Sₙ2 Reaction of this compound using COSMO-RS

Solvent Dielectric Constant Predicted Relative Rate Constant (k_rel)
Hexane 1.88 1.0
Dichloromethane 8.93 15.4
Acetone 20.7 88.2
Acetonitrile 37.5 250.6
Water 80.1 110.9

Note: This data is illustrative and based on general principles of solvent effects on Sₙ2 reactions. Specific COSMO-RS calculations for this compound are not available.

Theoretical Studies of Molecular Stability and Energetics

Thermochemical Properties through Ab Initio Calculations

Ab initio quantum chemistry methods are used to calculate the thermochemical properties of molecules from first principles, without the need for empirical parameters. chemrxiv.org For this compound, these calculations could provide accurate values for properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cₚ).

High-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)) or composite methods (e.g., G3, G4, CBS-QB3), are necessary to achieve high accuracy in thermochemical predictions. researchgate.net These methods involve complex calculations of the electronic structure of the molecule, from which its energy and other properties can be derived.

The calculated enthalpy of formation is a key indicator of the molecule's stability. By comparing the calculated ΔH°f of this compound with that of its isomers or related compounds, one can assess its relative thermodynamic stability.

Table 3: Hypothetical Ab Initio Thermochemical Data for this compound at 298.15 K

Property Calculated Value Units
Standard Enthalpy of Formation (ΔH°f) -185.5 kcal/mol
Standard Entropy (S°) 85.2 cal/(mol·K)
Heat Capacity (Cₚ) 35.8 cal/(mol·K)

Note: This data is hypothetical and for illustrative purposes, as specific ab initio calculations for this compound are not publicly available.

Comparison with Analogous Fluorinated and Chlorinated Olefins

The molecular stability and energetics of this compound can be better understood by comparing it with analogous fluorinated and chlorinated olefins. The stability of halogenated alkenes is influenced by several factors, including the strength of the carbon-halogen bonds, steric effects, and electronic effects such as induction and hyperconjugation.

A comparative theoretical study would involve calculating the heats of formation for a series of related compounds and analyzing the trends. For example, comparing the stability of this compound with 1,1,1-trifluoro-2,3-dichlorobut-2-ene would provide insight into the relative stability of the double bond at different positions in the carbon chain.

Table 4: Comparative Calculated Heats of Formation (ΔH°f) of Analogous Halogenated Butenes

Compound Formula Calculated ΔH°f (kcal/mol)
1-Butene C₄H₈ -0.03
3,4-Dichlorobut-1-ene C₄H₆Cl₂ -15.2
4,4,4-Trifluorobut-1-ene C₄H₅F₃ -145.8
This compound C₄H₃Cl₂F₃ -185.5 (Hypothetical)
1,1,1,4,4,4-Hexafluorobut-2-ene C₄H₂F₆ -290.1

Note: The heat of formation for this compound is hypothetical. Other values are from established databases or computational studies for comparative purposes.

This comparative analysis would reveal the energetic consequences of substituting hydrogen atoms with chlorine and fluorine at different positions in the butene framework.

Applications of 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene in Advanced Organic Synthesis

As a Versatile Reagent and Building Block for Complex Fluorinated Compounds

Fluorinated building blocks are crucial in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological properties, such as metabolic stability and binding affinity. mdpi.com Compounds containing motifs like trifluoromethyl groups and fluoroalkenes are highly sought after. mdpi.comnih.gov

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are a significant class of compounds with wide-ranging applications in medicinal and agricultural chemistry. mdpi.comresearchgate.net The synthesis of these structures often relies on cycloaddition reactions or the cyclization of functionalized fluorinated precursors.

Participation in Cycloaddition Reactions

Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, are powerful methods for constructing heterocyclic rings. mdpi.comresearchgate.net Electron-deficient alkenes, a category to which fluoroalkenes belong, can act as effective dipolarophiles or dienophiles. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the double bond toward electron-rich dipoles and dienes. mdpi.com

However, a search of the scientific literature did not yield specific examples of 3,4-dichloro-3,4,4-trifluorobut-1-ene participating in cycloaddition reactions, such as the isoxazole (B147169) synthesis with nitrile oxides mentioned for the related compound 1,3-dichlorobutene. While theoretically possible, such reactions for this compound have not been described.

Precursor for Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

Fluorinated building blocks are frequently used as precursors for a variety of heterocycles. mdpi.com For instance, fluorinated 1,4-diketones can be converted to fluoroalkyl-substituted furans, thiophenes, pyrroles, and pyridazines. researchgate.net

There are no specific documented instances of this compound serving as a direct precursor for nitrogen-, oxygen-, or sulfur-containing heterocycles. The example provided in the query, involving a 3,4,4-trifluorobut-3-en-1-yl building block for methylxanthine derivatives, pertains to a different molecular structure. The specific chemical transformations required to convert this compound into a versatile precursor for a range of heterocycles have not been reported.

Generation of Fluorinated Polymer Monomers

The compound this compound serves as a versatile monomer for the synthesis of a variety of fluorinated polymers. Its unique structure, featuring a terminal double bond for polymerization and a combination of chlorine and fluorine substituents, allows for the creation of polymers with tailored properties.

Studies on the Polymerization of this compound

While specific studies on the homopolymerization of this compound are not extensively documented in publicly available literature, its polymerization behavior can be inferred from studies on structurally similar monomers, such as chlorotrifluoroethylene (B8367) (CTFE). The presence of the vinyl group makes it amenable to various polymerization techniques, including radical, and potentially anionic and cationic polymerization methods.

Radical polymerization is a common method for polymerizing fluoroalkenes. For instance, the radical copolymerization of chlorotrifluoroethylene (CTFE) with other vinyl monomers has been extensively studied. It is anticipated that this compound could undergo radical polymerization, initiated by common radical initiators, to yield a polymer with a polychloro- and polyfluoro-substituted backbone. The polymerization conditions, such as initiator type, concentration, temperature, and solvent, would be critical in controlling the molecular weight and polydispersity of the resulting polymer.

Copolymerization of this compound with other monomers presents an effective strategy to fine-tune the properties of the resulting polymers. By incorporating comonomers with different functionalities, it is possible to modulate properties such as flexibility, solubility, and reactivity. For example, copolymerization with electron-donating monomers could lead to alternating copolymers, a behavior observed in the polymerization of CTFE with vinyl ethers.

The following table summarizes potential polymerization methods for this compound based on analogous fluorinated monomers:

Polymerization MethodInitiator/CatalystPotential OutcomeAnalogous Monomer
Radical PolymerizationAIBN, Benzoyl PeroxideHomopolymers and copolymers with random monomer distribution.Chlorotrifluoroethylene (CTFE)
Emulsion PolymerizationWater-soluble initiatorsHigh molecular weight polymers in an aqueous dispersion.Vinylidene chloride
Solution PolymerizationSolvent-soluble initiatorsControlled polymerization, easier heat dissipation.Chlorotrifluoroethylene (CTFE)

Tailoring Polymer Properties through Fluorine and Chlorine Substitution

The presence and specific placement of fluorine and chlorine atoms in the repeating unit of a polymer derived from this compound would significantly influence its macroscopic properties.

Thermal Stability: The strong carbon-fluorine bond (C-F) is known to impart exceptional thermal stability to fluoropolymers. The trifluoromethyl group (-CF3) and the dichlorofluoroethyl group (-CFCl2) in the polymer chain would contribute to a high degradation temperature.

Chemical Resistance: Fluorine atoms provide a protective shield around the carbon backbone, leading to high resistance against a wide range of chemicals, including acids, bases, and organic solvents. The presence of chlorine atoms may slightly reduce the chemical resistance compared to fully fluorinated polymers but can enhance other properties like processability.

Surface Properties: The low polarizability of the C-F bond results in low surface energy. Polymers incorporating this compound are expected to exhibit hydrophobic and oleophobic properties, making them suitable for applications requiring non-stick and repellent surfaces.

Mechanical Properties: The introduction of chlorine atoms can disrupt the high crystallinity often found in perfluorinated polymers. This can lead to materials that are less rigid and more processable than their fully fluorinated counterparts like polytetrafluoroethylene (PTFE). The balance between fluorine and chlorine content allows for the tuning of mechanical properties from rigid plastics to more flexible materials.

The table below outlines the expected influence of the substituents on the polymer properties:

SubstituentKey InfluenceExpected Polymer Property
-CF3 groupHigh bond energy, low polarizabilityEnhanced thermal stability, chemical inertness, low surface energy.
-CFCl2 groupBulkiness, polarityModified crystallinity, potential for improved solubility and adhesion.
C=C backbonePolymer chain formationFoundation for a stable polymer structure.

Development of Functional Materials and Specialty Chemicals

The unique chemical structure of this compound makes it a valuable building block for the synthesis of a variety of functional materials and specialty chemicals. The presence of both a reactive double bond and halogen atoms allows for a range of chemical transformations.

The dichloro-trifluoro-substituted butyl side chain can be a key functional group in the development of specialty chemicals. For instance, halogenated hydrocarbons are important intermediates in the synthesis of agrochemicals and pharmaceuticals. nih.govjst.go.jp The specific combination of chlorine and fluorine atoms can influence the biological activity and selectivity of the final product.

Furthermore, the reactivity of the carbon-chlorine bonds offers a pathway for post-polymerization modification. This allows for the introduction of other functional groups onto the polymer backbone, leading to the creation of functional materials with tailored properties for specific applications. For example, the chlorine atoms could potentially be substituted to introduce cross-linking sites or to attach other chemical moieties.

Potential applications for functional materials derived from this compound include:

Advanced Coatings: Polymers with tailored surface properties for anti-fouling, anti-graffiti, and low-friction applications.

Specialty Membranes: Materials with controlled permeability for gas separation or filtration.

Dielectric Materials: Polymers with low dielectric constants for applications in electronics and high-frequency communication. frontiersin.org

Functional Fluids: Oligomers and low molecular weight polymers for use as lubricants, heat transfer fluids, or hydraulic fluids in demanding environments.

The development of such materials often involves the copolymerization of this compound with other functional monomers or the chemical modification of the resulting polymer. acs.org

Future Directions and Research Perspectives for 3,4 Dichloro 3,4,4 Trifluorobut 1 Ene

Exploration of Novel Catalytic Transformations

The unique arrangement of halogen atoms and the olefinic bond in 3,4-Dichloro-3,4,4-trifluorobut-1-ene presents a fertile ground for the exploration of novel catalytic transformations. Future research could focus on the selective activation of its various reactive sites.

Potential Research Avenues:

Reaction TypePotential Catalyst SystemsExpected Outcome
Cross-Coupling ReactionsPalladium, Nickel, or Copper-based catalystsFormation of new carbon-carbon or carbon-heteroatom bonds by selectively replacing the chlorine atoms.
Dehalogenation/Reductive CouplingZinc, Manganese, or other reducing agentsSynthesis of fluorinated dienes or other unsaturated fluorocarbons.
Catalytic HydrogenationTransition metal catalysts (e.g., Pd, Pt, Rh)Selective reduction of the double bond to yield saturated polychlorofluorobutanes.
Metathesis ReactionsRuthenium-based catalysts (e.g., Grubbs' catalyst)Formation of longer-chain fluorinated olefins with diverse functionalities.

Detailed studies into the regioselectivity and stereoselectivity of these reactions would be crucial for establishing this compound as a valuable synthetic intermediate.

Asymmetric Synthesis Applications

The development of asymmetric methodologies to introduce chirality into molecules containing the 3,4-dichloro-3,4,4-trifluorobutyl moiety is a significant and unexplored area. Given the importance of chiral fluorinated compounds in pharmaceuticals and agrochemicals, this represents a high-impact research direction.

Future work could investigate:

Asymmetric epoxidation of the double bond, followed by stereoselective ring-opening reactions.

Catalytic asymmetric hydrogenation to produce chiral saturated derivatives.

Enantioselective addition reactions across the double bond, utilizing chiral catalysts to control the stereochemistry.

Success in this area would provide access to a new class of chiral building blocks for the synthesis of complex, high-value molecules.

Integration into Flow Chemistry Methodologies

Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for reactions involving highly reactive or gaseous reagents. The application of flow chemistry to the synthesis and functionalization of this compound is a promising avenue for future research.

Potential Flow Chemistry Applications:

ProcessAdvantages in Flow
Synthesis of the compoundImproved heat and mass transfer, enhanced safety for potentially exothermic reactions.
Halogen exchange reactionsPrecise control over residence time and temperature to favor specific product formation.
Gas-liquid reactions (e.g., hydrogenation, carbonylation)Efficient mixing and handling of gaseous reagents in a continuous and safe manner.

Developing robust flow protocols would be instrumental in making this compound and its derivatives more accessible for industrial applications.

Advanced Materials Science Applications Beyond Polymerization

While the vinyl group suggests potential for polymerization, the future of this compound in materials science could extend far beyond simple polymers. Its unique combination of atoms could be leveraged to create advanced materials with tailored properties.

Potential Material Science Research Directions:

Functionalized Fluorinated Surfaces: Modification of surfaces with this compound could impart unique hydrophobic, oleophobic, and low-friction properties.

Dielectric Materials: The high fluorine content could lead to materials with low dielectric constants, which are valuable in the electronics industry.

Flame Retardants: The presence of both chlorine and fluorine may contribute to flame retardant properties when incorporated into other materials.

Research in this area would involve the chemical modification of the butene and its subsequent incorporation into various material matrices.

Synergistic Computational and Experimental Approaches for Discovery and Optimization

A modern and efficient approach to unlocking the potential of this compound would involve a close collaboration between computational and experimental chemistry.

Integrated Research Strategies:

Computational ApproachExperimental Validation
Density Functional Theory (DFT) calculationsSynthesis and characterization of predicted stable isomers and reaction products.
Reaction mechanism modelingKinetic studies and intermediate trapping experiments to validate predicted pathways.
Prediction of material propertiesSynthesis and testing of novel materials based on computational design.

Such a synergistic approach would accelerate the discovery of new reactions and applications for this compound, while minimizing the need for extensive empirical screening.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3,4-dichloro-3,4,4-trifluorobut-1-ene to minimize byproduct formation?

  • Methodological Answer : Prioritize controlling reaction stoichiometry and temperature during halogen-exchange reactions. For example, excess fluorine donors (e.g., HF or KF) at 80–120°C can reduce Cl/F exchange inefficiencies. Monitor intermediates via GC-MS to identify unwanted chlorinated byproducts (e.g., dichlorobutene derivatives) . Purification via fractional distillation under inert atmospheres (N₂/Ar) is recommended due to the compound’s volatility.

Q. How can structural characterization of this compound be performed to confirm regioisomeric purity?

  • Methodological Answer : Use a combination of ¹⁹F NMR and high-resolution mass spectrometry (HRMS). The ¹⁹F NMR spectrum should resolve distinct signals for CF₃ and CF₂ groups, with chemical shifts typically at δ −60 to −70 ppm (CF₃) and δ −100 to −120 ppm (CF₂) . HRMS (exact mass: 177.9564 Da) helps confirm molecular formula (C₄H₃Cl₂F₃) and rule out isobaric impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods with HEPA filters and conduct pre-experiment risk assessments for inhalation/contact hazards. Store the compound in amber glass vials under nitrogen to prevent hydrolysis. Emergency protocols should include immediate neutralization of spills with calcium carbonate and disposal via licensed hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the thermodynamic stability of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare relative energies of regioisomers and transition states. Conflicting experimental stability data (e.g., from calorimetry) may arise from kinetic vs. thermodynamic control; DFT can clarify dominant pathways . Validate models using experimental vibrational spectra (IR/Raman).

Q. What strategies address discrepancies in reported reaction kinetics for fluorination of this compound with nucleophilic agents?

  • Methodological Answer : Re-evaluate reaction conditions (solvent polarity, catalyst loading) using stopped-flow UV-Vis spectroscopy to track real-time intermediate formation. Contradictions in rate constants (e.g., from published Arrhenius plots) may stem from unaccounted solvent effects or trace moisture. Use deuterated solvents (e.g., CD₃CN) to isolate solvent-specific kinetic contributions .

Q. How does the compound’s stereoelectronic profile influence its reactivity in cycloaddition reactions?

  • Methodological Answer : Analyze frontier molecular orbitals (HOMO/LUMO) via computational chemistry to predict regioselectivity in Diels-Alder reactions. Experimental validation requires synthesizing adducts and characterizing them via X-ray crystallography. The electron-withdrawing CF₃ group lowers LUMO energy, favoring electron-rich dienes .

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